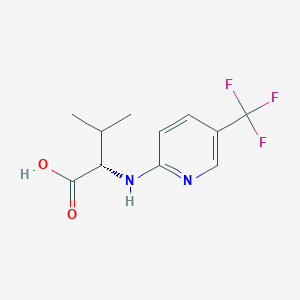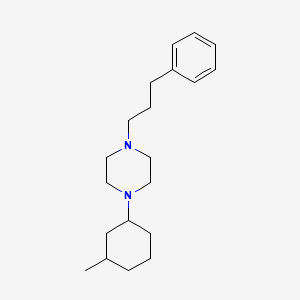
2-(naphthalen-1-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(NAPHTHALEN-1-YL)-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(NAPHTHALEN-1-YL)-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the isomerization of tricyclo[5.2.1.0(2,6)]decane derivatives in the presence of ionic liquids and catalysts such as CuSO4 . Another method involves the hydroisomerization of pentacyclo[4.4.0.0(2,4).0(3,7).0(8,10)]decane using H2SO4 .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(NAPHTHALEN-1-YL)-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(NAPHTHALEN-1-YL)-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(NAPHTHALEN-1-YL)-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE involves its interaction with NMDA receptors and voltage-gated calcium channels. By binding to these molecular targets, the compound modulates calcium influx and neuronal excitability, thereby exerting neuroprotective effects . Molecular docking studies have shown that the compound can bind in a manner similar to known NMDA receptor antagonists .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure and exhibits neuroprotective properties.
2,6-Dimethyl-4,10-dioxatricyclo[5.2.1.0(2,6)]decane-3,5-dione:
Tricyclo[5.2.1.0(2,6)]decane: A simpler tricyclic compound used as a precursor in various synthetic routes.
Uniqueness
4-(NAPHTHALEN-1-YL)-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is unique due to its specific substitution pattern and its ability to modulate both NMDA receptors and voltage-gated calcium channels. This dual activity distinguishes it from other similar compounds and enhances its potential as a neuroprotective agent .
Propiedades
Fórmula molecular |
C19H17NO2 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C19H17NO2/c21-18-16-12-8-9-13(10-12)17(16)19(22)20(18)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,12-13,16-17H,8-10H2 |
Clave InChI |
YEWHBSRIDHMXMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12490659.png)

![2-(4-methylphenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490665.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490672.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B12490673.png)
![7-chloro-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12490674.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12490684.png)
![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12490685.png)

![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12490709.png)
![7-Amino-5-(3,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12490718.png)
![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12490723.png)
